molecular formula C23H21ClN6O2 B10836100 Pyrrolo-pyrrolone derivative 2

Pyrrolo-pyrrolone derivative 2

Cat. No.: B10836100
M. Wt: 448.9 g/mol
InChI Key: VQZKOWOEYPJMPU-UHFFFAOYSA-N
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Description

Pyrrolo-pyrrolone derivative 2 is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and pyrrolone moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrrolone derivative 2 typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate aldehydes and amines under controlled conditions. For instance, a reaction involving ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes has been reported .

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly one-pot synthesis methods. These methods aim to minimize the use of hazardous solvents and reduce the number of synthetic steps, thereby improving yield and efficiency. Catalysts such as bis-triphenylphosphine palladium(II) chloride and copper(I) iodide are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo-pyrrolone derivative 2 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by reagents like halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyrrolo-pyrrolone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pyrrolo-pyrrolone derivative 2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo-pyrrolone derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: Pyrrolo-pyrrolone derivative 2 stands out due to its unique fused ring system, which provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C23H21ClN6O2

Molecular Weight

448.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-(3,7-dimethylbenzotriazol-5-yl)-N,1-dimethyl-4-oxo-6H-pyrrolo[3,4-b]pyrrole-3-carboxamide

InChI

InChI=1S/C23H21ClN6O2/c1-12-9-15(10-17-19(12)26-27-29(17)4)30-20(13-5-7-14(24)8-6-13)21-18(23(30)32)16(11-28(21)3)22(31)25-2/h5-11,20H,1-4H3,(H,25,31)

InChI Key

VQZKOWOEYPJMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=NN2C)N3C(C4=C(C3=O)C(=CN4C)C(=O)NC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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